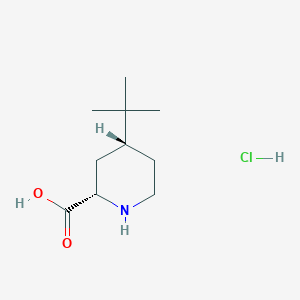

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design. Piperidine derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the stereochemistry at its chiral centers. The (2S,4R) prefix indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Wissenschaftliche Forschungsanwendungen

Vinylfluoro Group as an Acetonyl Cation Equivalent

A study by Purkayastha et al. (2010) discusses the use of a vinylfluoro group, similar in structure to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride, in the stereoselective synthesis of pipecolic acid derivatives. This highlights its potential in organic synthesis, particularly for creating complex molecular structures (Purkayastha et al., 2010).

Perfluoro-tert-butyl 4-Hydroxyproline Synthesis

Tressler and Zondlo (2014) synthesized variants of perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound . Their work demonstrates its application in 19F NMR, offering a route for its use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Utilization in Chiral Bicyclic 3-hydroxypiperidines Synthesis

Wilken et al. (1997) utilized a compound structurally similar to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride in the synthesis of new chiral bicyclic 3-hydroxypiperidines. This synthesis method showcases its potential in creating stereochemically complex organic molecules (Wilken et al., 1997).

Synthesis of tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylates

Boev et al. (2015) explored the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, similar in structure to the compound of interest. Their research provides insights into its potential use in creating diverse organic compounds (Boev et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4R)-4-tert-butylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOKCEZOAOPTNO-WLYNEOFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)

![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)

![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)